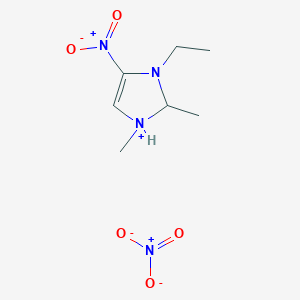![molecular formula C16H14N2O3 B14224792 Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- CAS No. 502422-37-9](/img/structure/B14224792.png)
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment .
化学反応の分析
Types of Reactions
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Thienopyridine Compounds: These compounds share a similar pyridine scaffold and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: These derivatives are known for their potent activities against fibroblast growth factor receptors.
Uniqueness
Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an oxazole ring makes it a versatile compound in various scientific research applications .
特性
CAS番号 |
502422-37-9 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-19-12-7-11(8-13(9-12)20-2)16-18-15(10-21-16)14-5-3-4-6-17-14/h3-10H,1-2H3 |
InChIキー |
LPMYOKHUPLYHGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=NC(=CO2)C3=CC=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


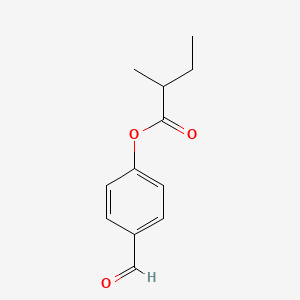
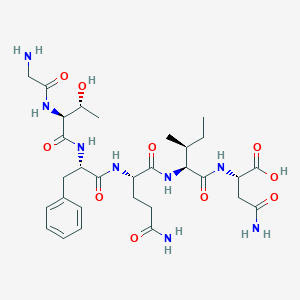
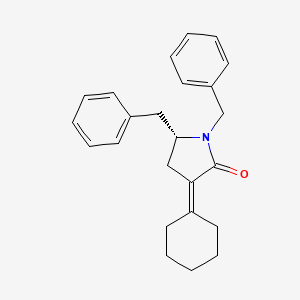
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
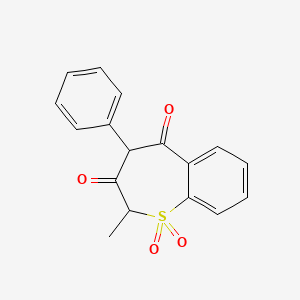
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
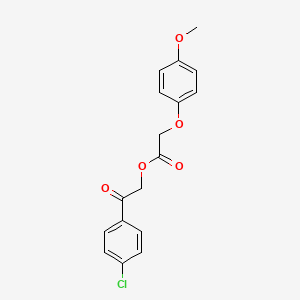
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
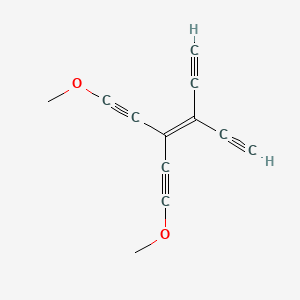
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
